molecular formula C16H11Cl2NO3S B3034932 2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 252027-08-0

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B3034932
CAS No.: 252027-08-0
M. Wt: 368.2 g/mol
InChI Key: UOHXQBPQDDPQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazinane ring substituted with two 4-chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves multi-step reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired thiazinane ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazinane ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazinane ring.

Scientific Research Applications

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-bis(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-11-3-1-10(2-4-11)15-16(21)19(14(20)9-23(15)22)13-7-5-12(18)6-8-13/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHXQBPQDDPQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 2
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 3
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 4
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 5
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 6
Reactant of Route 6
2,4-Bis(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.